molecular formula C7H10N4O2 B6185517 3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylic acid CAS No. 2648939-63-1

3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylic acid

Cat. No.: B6185517
CAS No.: 2648939-63-1
M. Wt: 182.2
InChI Key:
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Description

3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylic acid can be achieved through several methods. One common approach involves the reaction of imidazole with 2-chloropyridine, followed by appropriate reduction reactions to obtain the target compound . Another method includes the use of methanesulfonic acid under reflux conditions in methanol to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common practices in industrial settings to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted triazolopyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylic acid is unique due to its specific substitution at the 3-methyl position, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications in scientific research.

Properties

CAS No.

2648939-63-1

Molecular Formula

C7H10N4O2

Molecular Weight

182.2

Purity

95

Origin of Product

United States

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